molecular formula C11H18O2 B13595180 [1,1'-Bi(cyclopentane)]-1-carboxylic acid

[1,1'-Bi(cyclopentane)]-1-carboxylic acid

Cat. No.: B13595180
M. Wt: 182.26 g/mol
InChI Key: MJJOWAMTCHGWJP-UHFFFAOYSA-N
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Description

[1,1'-Bi(cyclopentane)]-1-carboxylic acid (CAS: 60629-92-7) is an alicyclic carboxylic acid with a bicyclic structure comprising two fused cyclopentane rings and a terminal carboxylic acid group. Its molecular formula is C₇H₁₀O₂, with a molecular weight of 126.15 g/mol . The compound is stored under dry, room-temperature conditions due to its stability in solid form, with a melting point of 320–322°C (dec.) . It is commercially available but often requires specialized synthesis for research applications, particularly in medicinal chemistry and materials science .

The bicyclic framework confers rigidity and stereochemical complexity, making it valuable in designing bioactive molecules and polymers. Its carboxylic acid group enables functionalization through esterification, amidation, or salt formation, enhancing its utility in drug discovery .

Properties

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

1-cyclopentylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C11H18O2/c12-10(13)11(7-3-4-8-11)9-5-1-2-6-9/h9H,1-8H2,(H,12,13)

InChI Key

MJJOWAMTCHGWJP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2(CCCC2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for [1,1’-Bi(cyclopentane)]-1-carboxylic acid typically involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromic acid.

    Reducing Agents: Lithium aluminum hydride.

    Catalysts: Various metal catalysts for carboxylation reactions.

Major Products:

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols, alkanes.

    Substitution Products: Derivatives with different functional groups.

Mechanism of Action

The mechanism of action of [1,1’-Bi(cyclopentane)]-1-carboxylic acid involves its interaction with molecular targets through its carboxylic acid group. This group can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

The following compounds share structural or functional similarities with [1,1'-Bi(cyclopentane)]-1-carboxylic acid:

Compound Name CAS Number Key Structural Features Molecular Formula Molecular Weight Melting Point (°C)
[1,1'-Bi(cyclopentane)]-1-carboxylic acid 60629-92-7 Bicyclopentane core, carboxylic acid C₇H₁₀O₂ 126.15 320–322 (dec.)
Cyclopentane-1,1-dicarboxylic acid 5802-65-3 Two carboxylic acids on a single carbon C₇H₁₀O₄ 158.15 Not reported
2,2-Dimethylcyclopropanecarboxylic acid 75885-59-5 Cyclopropane ring, methyl substituents C₆H₁₀O₂ 114.14 Not reported
1-Phenyl-1-cyclopentanecarboxylic acid 77-55-4 Cyclopentane with phenyl substituent C₁₂H₁₄O₂ 190.24 Not reported

Key Observations :

  • Ring Size and Strain : Cyclopropane derivatives (e.g., 2,2-Dimethylcyclopropanecarboxylic acid) exhibit higher ring strain, enhancing reactivity compared to cyclopentane-based analogs .
  • Aromaticity : The phenyl group in 1-Phenyl-1-cyclopentanecarboxylic acid introduces aromatic interactions, improving lipophilicity and bioavailability in drug design .
Physical and Chemical Properties
  • Solubility: [1,1'-Bi(cyclopentane)]-1-carboxylic acid is sparingly soluble in water due to its hydrophobic bicyclic core but dissolves in polar aprotic solvents (e.g., DMSO) . In contrast, ACC (1-aminocyclopropane-1-carboxylic acid), a plant ethylene precursor, is highly water-soluble due to its small cyclopropane ring and zwitterionic nature .
  • Thermal Stability: The high melting point of [1,1'-Bi(cyclopentane)]-1-carboxylic acid (320–322°C) reflects strong intermolecular hydrogen bonding, unlike cis-2-Amino-1-cyclopentanecarboxylic acid (mp: 218–220°C), where the amino group reduces lattice stability .

Biological Activity

[1,1'-Bi(cyclopentane)]-1-carboxylic acid is a bicyclic compound characterized by its unique structure, consisting of two cyclopentane rings connected by a single bond and featuring a carboxylic acid functional group. Its molecular formula is C10H16O2, with a molecular weight of approximately 168.24 g/mol. This compound exhibits properties typical of carboxylic acids, including the ability to form hydrogen bonds, influencing its solubility and reactivity in biological systems.

Structural Characteristics

The structural uniqueness of [1,1'-Bi(cyclopentane)]-1-carboxylic acid provides distinct steric and electronic properties that can significantly influence its interactions and potential biological activities. The compound appears as a solid with a white to off-white color and has a predicted melting point of approximately 122-123 °C. Its density is around 1.066 g/cm³, and it is slightly soluble in solvents like dimethyl sulfoxide and methanol.

Anticancer Potential

Research indicates that compounds with similar structural characteristics to [1,1'-Bi(cyclopentane)]-1-carboxylic acid may exhibit anticancer properties. The unique bicyclic structure allows for specific interactions with biological targets that could lead to therapeutic effects. For instance, studies on plant-derived secondary metabolites have shown that many natural compounds can effectively combat cancer due to their complex structures and diverse mechanisms of action .

Interaction Studies

Preliminary interaction studies are essential for understanding the behavior of [1,1'-Bi(cyclopentane)]-1-carboxylic acid in biological systems. These studies could focus on:

  • Enzyme Inhibition: Investigating whether the compound can inhibit specific enzymes involved in cancer progression.
  • Cell Viability Assays: Evaluating the cytotoxic effects on cancer cell lines compared to normal cells.
  • Mechanistic Studies: Understanding the pathways through which this compound exerts its biological effects.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of [1,1'-Bi(cyclopentane)]-1-carboxylic acid, it is useful to compare it with other structurally similar compounds:

Compound NameMolecular FormulaUnique Features
1-Cyclopentene-1-carboxylic acidC6H8O2Contains a single cyclopentene ring
Bicyclo[2.2.0]hexanoic acidC8H12O2Features a different bicyclic structure
2-Cyclopentene-2-carboxylic acidC6H8O2Has a double bond in the cyclopentene ring
3-Cyclopentanecarboxylic acidC6H10O2A saturated version with distinct reactivity

The comparison highlights how the unique bicyclic structure of [1,1'-Bi(cyclopentane)]-1-carboxylic acid may lead to distinct biological activities compared to these similar compounds.

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